

Solubility of 4-Amino-3-chlorotoluene in Methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-methylaniline

Cat. No.: B104755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Amino-3-chlorotoluene in methanol. Due to the limited availability of specific quantitative data for 4-Amino-3-chlorotoluene, this document synthesizes information on closely related structural isomers to provide a comprehensive understanding. It also outlines detailed experimental protocols for solubility determination and presents a logical workflow for a related synthesis process.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property crucial in various stages of drug development, including formulation, purification, and bioavailability assessment. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The solubility of aromatic amines, such as 4-Amino-3-chlorotoluene, in alcoholic solvents like methanol is influenced by factors including the compound's crystal lattice energy, the polarity of the solute and solvent, and the potential for hydrogen bonding.

Qualitative Solubility of Chloro-methylaniline Isomers in Methanol

While specific quantitative solubility data for 4-Amino-3-chlorotoluene in methanol is not readily available in the public domain, the solubility of its structural isomers provides valuable insights.

The following table summarizes the qualitative solubility of related compounds in methanol.

Compound Name	Structure	CAS Number	Solubility in Methanol
2-Chloro-4-methylaniline	<chem>Cc1ccccc1Nc2ccccc2Cl</chem>	615-65-6	Soluble[1][2][3][4][5]
3-Chloro-4-methylaniline	<chem>Cc1ccccc1Nc2ccccc2Cl</chem>	95-74-9	Slightly Soluble[6]
5-Chloro-2-methylaniline	<chem>Cc1ccccc1Nc2ccccc2Cl</chem>	95-79-4	Soluble in hot alcohol[7]
4-Chloro-2-methylaniline	<chem>Cc1ccccc1Nc2ccccc2Cl</chem>	95-69-2	Soluble[8]

Experimental Protocols for Solubility Determination

A precise determination of the solubility of 4-Amino-3-chlorotoluene in methanol can be achieved using established laboratory methods. Below are detailed protocols for the isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) analysis and the gravimetric method.

Isothermal Saturation Method with HPLC Analysis

This method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

1. Preparation of Saturated Solution:

- An excess amount of 4-Amino-3-chlorotoluene is added to a known volume of methanol in a sealed vial.
- The vial is agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

2. Sample Collection and Preparation:

- After the equilibration period, the suspension is allowed to settle.
- A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 μm) to remove any undissolved solid particles.
- The filtered saturated solution is then accurately diluted with a known volume of methanol to bring the concentration within the linear range of the HPLC calibration curve.

3. HPLC Analysis:

- A validated HPLC method is used to determine the concentration of 4-Amino-3-chlorotoluene in the diluted sample.
- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
- Column: A C18 reversed-phase column is commonly used for aromatic amines.
- Mobile Phase: A mixture of methanol and water or an appropriate buffer system.
- Detection: UV detection at a wavelength where 4-Amino-3-chlorotoluene exhibits maximum absorbance.
- A calibration curve is generated by injecting standard solutions of 4-Amino-3-chlorotoluene of known concentrations.
- The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

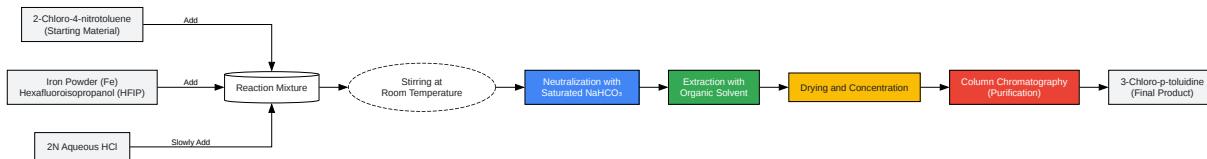
Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

1. Preparation of Saturated Solution:

- As described in the isothermal saturation method, a saturated solution of 4-Amino-3-chlorotoluene in methanol is prepared at a constant temperature.

2. Sample Measurement and Evaporation:


- A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed, dry evaporating dish.
- The solvent (methanol) is carefully evaporated at a controlled temperature (e.g., in a fume hood or under gentle heating) until a constant weight of the solid residue is achieved.

3. Calculation of Solubility:

- The weight of the solid residue (solute) is determined by subtracting the initial weight of the evaporating dish from the final weight.
- The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

Logical Workflow: Synthesis of a Chloro-toluidine Isomer

While a specific signaling pathway involving 4-Amino-3-chlorotoluene is not prominently documented, a logical workflow for the synthesis of a related compound, 3-chloro-p-toluidine, from 2-chloro-4-nitrotoluene provides a relevant example of a chemical process.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 3-chloro-p-toluidine.

This guide serves as a foundational resource for professionals working with 4-Amino-3-chlorotoluene. While direct quantitative solubility data remains elusive, the provided information on related compounds and robust experimental methodologies enables a practical approach to handling and characterizing this compound in a laboratory setting. Further experimental determination of the solubility of 4-Amino-3-chlorotoluene in methanol is recommended for applications requiring precise quantitative values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-氯-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-Chloro-4-methylaniline CAS#: 615-65-6 [m.chemicalbook.com]
- 6. 3-Chloro-4-methylaniline (95-74-9) for sale [vulcanchem.com]
- 7. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Solubility of 4-Amino-3-chlorotoluene in Methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104755#4-amino-3-chlorotoluene-solubility-in-methanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com